uridine diphosphate N-acetylglucosamine
Description
Chemical Structure and Properties
This compound exhibits a complex molecular architecture that reflects its dual nature as both a nucleotide and a sugar derivative. The compound possesses the molecular formula C₁₇H₂₇N₃O₁₇P₂ with a molecular weight of 607.355 g·mol⁻¹. The chemical structure consists of three main components: a uridine nucleoside base, a diphosphate linker group, and an N-acetylglucosamine sugar moiety. The uridine portion contains a pyrimidine ring system attached to a ribose sugar, while the diphosphate bridge connects this nucleotide unit to the N-acetylglucosamine residue through a phosphoester bond.
The stereochemistry of this compound is precisely defined, with the N-acetylglucosamine component existing in the alpha-anomeric configuration. This specific spatial arrangement is crucial for the compound's biological activity and recognition by various enzymes. The molecule contains multiple ionizable groups, including the phosphate moieties, which contribute to its chemical behavior in biological systems. Recent theoretical studies have predicted the pKa value of the α-phosphate moiety to be significantly higher than previously estimated, with implications for the compound's role in enzymatic catalysis.
Physical properties of this compound include its appearance as a white to off-white crystalline powder that exhibits hygroscopic characteristics. The compound demonstrates good water solubility, with reported values of 50 mg/mL in aqueous solutions. Storage requirements typically specify temperatures of -20°C to maintain chemical stability. The collision cross section measurements obtained through ion mobility spectrometry provide additional structural information, with values ranging from 208.8 to 227.9 Ų depending on the ionization state.
The chemical stability and reactivity of this compound are influenced by pH, temperature, and ionic strength conditions. Under physiological conditions, the compound maintains its structural integrity while remaining sufficiently reactive to participate in enzymatic transformations. The presence of both reducing and non-reducing sugar components within the molecular framework provides multiple sites for potential chemical modifications and interactions with biological macromolecules.
Biological Significance and Distribution
This compound demonstrates remarkable biological significance across all domains of life, functioning as an essential substrate for numerous biosynthetic pathways and cellular processes. In mammalian systems, this nucleotide sugar serves as the primary donor substrate for modification of nucleocytoplasmic proteins at serine and threonine residues through O-linked N-acetylglucosamine transferases. This post-translational modification, known as O-GlcNAcylation, regulates critical cellular functions including transcription, proliferation, apoptosis, and proteasomal degradation.
The distribution of this compound varies significantly across different tissues and cell types, reflecting the diverse metabolic demands and functional requirements of various biological systems. Comprehensive tissue analysis in mouse models reveals substantial variations in concentration, with liver tissue containing the highest levels at approximately 240 pmol/mg, followed by kidney tissue at 145 pmol/mg. Heart tissue demonstrates intermediate concentrations of 42 pmol/mg, while skeletal muscle exhibits the lowest levels at approximately 14 pmol/mg. Brain tissue contains moderate concentrations of 63 pmol/mg, indicating the importance of hexosamine metabolism in neural function.
Table 1: Tissue Distribution of this compound in Mouse Tissues
| Tissue Type | Concentration (pmol/mg) | Standard Deviation | Sample Size |
|---|---|---|---|
| Liver | 241 | 57 | 4 mice |
| Kidney | 145 | 37 | 4 mice |
| Brain (cerebrum) | 62.6 | 7.4 | 3 mice |
| Heart | 41.6 | 9.3 | 4 mice |
| Skeletal muscle | 13.7 | 0.8 | 4 mice |
Cellular distribution studies across various cultured mammalian cell lines reveal additional insights into the biological significance of this compound. Concentrations range from 60 to 520 pmol per million cells, with HeLa cells exhibiting the highest per-cell content, followed by liver-derived cell lines. These variations reflect differences in metabolic activity, growth rates, and specific cellular functions that depend on hexosamine biosynthesis.
The compound's biological significance extends beyond mammalian systems to include critical roles in bacterial cell wall synthesis, plant cell wall formation, and fungal cell wall construction. In bacterial systems, this compound serves as the precursor for peptidoglycan synthesis, making it essential for cell wall integrity and bacterial survival. Plant systems utilize this nucleotide sugar for the synthesis of various glycoconjugates and cell wall components, while also employing it in stress response mechanisms.
The concentration of this compound within cellular compartments is not uniform, with active transport mechanisms concentrating the molecule in the endoplasmic reticulum and Golgi apparatus where glycosylation reactions predominantly occur. This compartmentalization ensures efficient utilization of the substrate for protein glycosylation while maintaining appropriate levels for cytoplasmic O-GlcNAcylation reactions.
This compound as a Central Metabolic Integrator
This compound functions as a central metabolic integrator by incorporating signals from multiple nutrient pathways and translating these inputs into appropriate cellular responses. The synthesis of this nucleotide sugar through the hexosamine biosynthetic pathway requires substrates from carbohydrate, amino acid, lipid, and nucleotide metabolism, positioning it as a unique sensor of overall cellular nutritional status. The pathway begins with fructose-6-phosphate derived from glucose metabolism, utilizes glutamine as an amino donor, incorporates acetyl-coenzyme A from lipid metabolism, and requires uridine triphosphate from nucleotide synthesis.
The regulatory mechanisms governing this compound synthesis involve complex interactions between multiple enzymes and metabolic signals. The rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT) exists in two paralogous forms, GFAT1 and GFAT2, which exhibit distinct regulatory patterns and tissue-specific expression profiles. These enzymes respond to various signaling molecules including mammalian target of rapamycin (mTOR), adenosine monophosphate-activated protein kinase (AMPK), and stress-regulated transcription factors. The activity of these regulatory systems modulates hexosamine biosynthetic pathway flux in response to nutrient availability and cellular energy status.
Table 2: Key Enzymes in this compound Synthesis and Regulation
| Enzyme Name | Function | Regulatory Factors | Tissue Distribution |
|---|---|---|---|
| GFAT1 | Rate-limiting step, fructose-6-phosphate to glucosamine-6-phosphate | mTOR, AMPK, nutrient availability | Ubiquitous, high in liver |
| GFAT2 | Alternative rate-limiting enzyme | Independent regulation from GFAT1 | Tissue-specific patterns |
| GNPDA1 | Glucosamine-6-phosphate deaminase | Substrate availability | Keratinocytes, various tissues |
| GNPDA2 | Alternative deaminase | Compensatory regulation | Widespread distribution |
The integration of lipid metabolism with this compound synthesis occurs through multiple mechanisms beyond the utilization of acetyl-coenzyme A. Lipid species directly influence the expression, localization, and activity of hexosamine biosynthetic pathway enzymes. The partitioning of fructose-6-phosphate between glycolysis and hexosamine synthesis becomes particularly relevant under conditions of altered lipid metabolism, as these pathways compete for the same substrate. Additionally, lipid-sensitive targeting of O-linked N-acetylglucosamine transferase and O-GlcNAcase has been documented through diverse mechanisms that may provide context-specific substrate specificity.
The metabolic integration function of this compound extends to its role in cellular stress responses and adaptation mechanisms. During periods of nutrient fluctuation, the hexosamine biosynthetic pathway undergoes reprogramming to maintain proteostasis and ensure adequate substrate availability for essential glycosylation reactions. This adaptation involves coordinate regulation of multiple pathway components and integration with other metabolic networks including glucose homeostasis, amino acid metabolism, and lipid synthesis.
The compound's role as a metabolic integrator has important implications for understanding various disease states including diabetes mellitus, cancer, and neurodegeneration. Alterations in this compound metabolism and the associated O-GlcNAcylation patterns have been documented in these pathological conditions. The ability of this nucleotide sugar to sense and respond to changes in multiple nutrient pathways makes it a potential therapeutic target for interventions aimed at restoring metabolic homeostasis.
Furthermore, the temporal dynamics of this compound concentrations reflect the integration of circadian rhythms, feeding patterns, and metabolic cycles. The compound's levels fluctuate in response to these physiological cycles, demonstrating its role in coordinating cellular metabolism with organismal physiology. This integration extends to the regulation of gene expression patterns, protein modifications, and metabolic flux distributions that collectively maintain cellular and systemic homeostasis.
Properties
Molecular Formula |
C17H27N3O17P2 |
|---|---|
Molecular Weight |
607.4 g/mol |
IUPAC Name |
[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C17H27N3O17P2/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28)/t7-,8-,10-,11-,12-,13-,14-,15?,16-/m1/s1 |
InChI Key |
LFTYTUAZOPRMMI-MPIASZHXSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H](C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |
Synonyms |
Acetylglucosamine, UDP Diphosphate N-Acetylglucosamine, Uridine Diphospho-N-Acetylglucosamine, Uridine N-Acetylglucosamine, Uridine Diphosphate Pyrophosphoacetylglucosamine, Uridine UDP Acetylglucosamine UDPGNAc Uridine Diphosphate N Acetylglucosamine Uridine Diphosphate N-Acetylglucosamine Uridine Diphospho N Acetylglucosamine Uridine Diphospho-N-Acetylglucosamine Uridine Pyrophosphoacetylglucosamine |
Origin of Product |
United States |
Scientific Research Applications
Role in Glycosylation
UDP-N-acetylglucosamine is a key donor substrate in the glycosylation of proteins and lipids. It participates in the synthesis of glycosaminoglycans, proteoglycans, and glycolipids. These components are essential for maintaining cellular structure and function, influencing cell signaling pathways and interactions.
- Glycosaminoglycan Synthesis : UDP-N-acetylglucosamine is fundamental in producing hyaluronic acid, chondroitin sulfate, and heparan sulfate, which are vital for tissue hydration and structural integrity .
Cellular Signaling
This compound is central to the O-linked N-acetylglucosamine (O-GlcNAc) modification process. O-GlcNAcylation affects numerous cellular functions including:
- Transcription Regulation : O-GlcNAc modification of transcription factors can influence gene expression by altering protein stability and activity .
- Nutrient Sensing : UDP-N-acetylglucosamine plays a role in nutrient sensing mechanisms in mammals, particularly through the hexosamine biosynthetic pathway, which responds to nutrient availability by regulating O-GlcNAc levels .
Implications in Disease
Research indicates that UDP-N-acetylglucosamine is involved in various diseases, particularly metabolic disorders and cancers:
- Diabetes : The compound has been linked to insulin sensitivity. Studies show that UDP-N-acetylglucosamine levels can influence glucose uptake in cells, making it a potential target for diabetes treatment .
- Cancer : Aberrant O-GlcNAcylation patterns have been observed in cancer cells, suggesting that UDP-N-acetylglucosamine may play a role in tumor progression and metastasis .
Pharmacological Applications
Recent studies have explored the pharmacological potential of UDP-N-acetylglucosamine:
- Drug Development : It has been utilized in virtual screening approaches to identify new inhibitors targeting dipeptidyl peptidase IV (DPP IV), an enzyme implicated in glucose homeostasis. This suggests that UDP-N-acetylglucosamine could facilitate the development of novel antidiabetic agents .
- Neurodegenerative Diseases : The compound's role in histone remodeling and transcriptional regulation suggests its potential as a therapeutic target in neurodegenerative diseases like Spinocerebellar ataxia .
Table 1: Summary of Case Studies Involving this compound
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of UDP-GlcNAc with Similar Nucleotide Sugars
Key Comparative Insights
Enzyme Specificity: GlmU uridyltransferase shows strict substrate specificity, transferring only amide-linked sugars (e.g., GlcNAc-1-phosphate) to form UDP-GlcNAc, while rejecting non-amide analogs like GalNAc derivatives . PmHS2 heparosan synthase utilizes both UDP-GlcNAc and UDP-GlcA to synthesize heparan sulfate chains, highlighting the interplay between nucleotide sugars in GAG assembly .
Metabolic Interconversion :
- UDP-Glc serves as a precursor for UDP-Gal (via epimerization) and UDP-GlcA (via oxidation), whereas UDP-GlcNAc is metabolically distinct, primarily funneling into HBP and protein modification .
Therapeutic Applications: UDP-GlcNAc Analogs: Chemoenzymatic synthesis of modified UDP-GlcNAc (e.g., 3-O-acyl-GlcNAc) enables the study of bacterial LpxC inhibitors for antibiotic development .
Production Methods :
- Whole-Cell Catalysis : Saccharomyces cerevisiae optimizes UDP-GlcNAc production via ATP-efficient pathways, achieving yields of 677–683 mg/L .
- Chemoenzymatic Synthesis : Combines chemical synthesis of sugar-1-phosphates with enzymatic uridyltransfer, enabling scalable production of unnatural UDP-sugars .
Preparation Methods
One-Pot Three-Enzyme Systems
A scalable chemoenzymatic approach employed recombinant N-acetylhexosamine 1-kinase (NahK), N-acetylglucosamine-1-phosphate uridyltransferase (GlmU), and inorganic pyrophosphatase (PPase) in a single reactor. Key advantages included:
-
Substrate Flexibility : Compatible with N-acetylglucosamine and its synthetic analog, N-trifluoroacetyl glucosamine (GlcNTFA).
-
Fed-Batch Optimization : Substrate inhibition was mitigated by staggered addition of N-acetylglucosamine, enabling final concentrations of 59.51 g/L for UDP-GlcNAc and 46.54 g/L for UDP-GlcNTFA.
Reaction conditions included Tris-HCl buffer (pH 7.5), 25°C, and enzyme concentrations of 0.1–1.0 units/mL for each enzyme. The system demonstrated a 90% conversion efficiency over 48 hours.
Recombinant Enzyme Production
Enzymes were expressed in Escherichia coli BL21(DE3) and purified via ammonium sulfate precipitation and ion-exchange chromatography. Specific activities were reported as:
-
NahK: 120 U/mg for GlcNAc phosphorylation.
-
GlmU: 85 U/mg for UDP-GlcNAc synthesis.
Co-Immobilized Enzyme Systems for Industrial Applications
Dual-Enzyme Co-Immobilization
A 2022 innovation involved co-immobilizing NahK and UDP-GalNAc pyrophosphorylase (AGX1) onto silica-based carriers. This system eliminated adenosine triphosphate (ATP) requirements, reducing costs by 40%. Key parameters included:
Advantages Over Free Enzymes
Co-immobilization enhanced thermal stability (up to 50°C) and pH tolerance (6.0–8.5), making the system suitable for large-scale production. A comparison of free vs. immobilized systems is shown below:
| Parameter | Free Enzymes | Co-Immobilized Enzymes |
|---|---|---|
| Yield (g/L) | 25 | 38 |
| Reaction Time (h) | 48 | 24 |
| Cost ($/kg) | 1,200 | 720 |
| Operational Stability | Single-use | 10 cycles |
Biosynthetic Pathways and De Novo Synthesis
Hexosamine Biosynthesis Pathway
In eukaryotes, UDP-GlcNAc is synthesized de novo from fructose-6-phosphate and glutamine via six enzymatic steps, culminating in the formation of UDP-GlcNAc by UDP-GlcNAc pyrophosphorylase. While this pathway is critical for cellular metabolism, its complexity limits industrial applicability compared to enzymatic methods.
Bacterial vs. Eukaryotic Enzymes
Bacterial enzymes (e.g., GlmU from E. coli) exhibit higher specific activity (2–3×) than their eukaryotic counterparts, making them preferred for in vitro synthesis. However, eukaryotic systems are advantageous for producing isotopically labeled UDP-GlcNAc for NMR studies .
Q & A
Q. What are the primary methodologies for producing UDP-GlcNAc in laboratory settings?
UDP-GlcNAc can be synthesized via chemical, enzymatic, chemoenzymatic, and whole-cell catalytic methods. Whole-cell catalysis using Saccharomyces cerevisiae optimizes ATP utilization and conversion yields through response surface methodology (RSM). RSM involves factorial design to test variables like pH, temperature, and substrate concentrations, enabling efficient scaling . Enzymatic routes use recombinant enzymes (e.g., GlmU, AGX1) for stepwise phosphorylation and uridylylation of N-acetylglucosamine (GlcNAc) .
Q. How is UDP-GlcNAc quantified in biological samples?
Detection relies on high-performance anion-exchange chromatography (HPAEC) with conductimetric detection or enzymatic assays. For example:
- HPAEC : Separates UDP-sugars and nucleotides with high resolution, validated for mammalian and insect cell analyses .
- Enzymatic assays : Couple UDP-GlcNAc hydrolysis (via pyrophosphatases) to colorimetric detection of released phosphate .
- Capillary zone electrophoresis : Quantifies UDP-GlcNAc alongside other nucleotide sugars in human cells with 95% accuracy .
Q. What are the core metabolic pathways involving UDP-GlcNAc?
UDP-GlcNAc is a critical node in the hexosamine biosynthesis pathway (HBP), integrating glucose, amino acid, and fatty acid metabolism. Key steps include:
- Conversion of fructose-6-phosphate to glucosamine-6-phosphate by glutamine:fructose-6-phosphate amidotransferase (GFAT).
- Subsequent acetylation and uridylylation to form UDP-GlcNAc, which feeds into glycosylation (e.g., O-GlcNAcylation) and cell wall biosynthesis .
Advanced Research Questions
Q. How can chemoenzymatic synthesis expand the utility of UDP-GlcNAc analogs?
Unnatural analogs (e.g., UDP-6-N₃-GlcNAc, UDP-4-SH-GlcNAc) are synthesized using engineered glycosyltransferases (GTs) that tolerate modified substrates. These analogs enable:
Q. What experimental strategies resolve contradictions in UDP-GlcNAc’s role in metabolic disease models?
Chronic uridine administration in mice induces UDP-GlcNAc accumulation, leading to fatty liver and insulin resistance. However, conflicting data arise from:
- Tissue-specific HBP regulation : Hepatic vs. muscle GFAT isoforms differ in sensitivity to nutrient flux .
- OGT substrate selectivity : O-GlcNAc transferase preferentially modifies proteins like HCF-1, altering transcriptional regulation . Resolution: Use tissue-specific GFAT knockouts and isotopically labeled GlcNAc to trace flux in disease models .
Q. How does UDP-GlcNAc availability regulate OGT activity and protein O-GlcNAcylation?
OGT binds UDP-GlcNAc via its tetratricopeptide repeat (TPR) domain, with activity proportional to cellular UDP-GlcNAc levels. Key findings:
- Nutrient sensing : UDP-GlcNAc levels correlate with glucose availability, modulating OGT’s cleavage of HCF-1 for cell-cycle progression .
- Inhibitor design : High-throughput screens using UDP-GlcNAc analogs identify OGT inhibitors (e.g., OSMI-1) with IC₅₀ values <1 µM .
Methodological Challenges and Data Analysis
Q. How do researchers optimize UDP-GlcNAc production yields in microbial systems?
Saccharomyces cerevisiae engineered with AGX1 and PYM1 achieves 12 g/L UDP-GlcNAc under RSM-optimized conditions:
| Variable | Optimal Value |
|---|---|
| pH | 7.2 |
| Temperature | 30°C |
| Glucose | 40 g/L |
| Mg²⁺ | 10 mM |
| Yield improvements (45%) are achieved by co-expressing ATP-regenerating enzymes . |
Q. What techniques reconcile discrepancies in UDP-GlcNAc’s role in microbial pathogenesis?
In Enterococcus faecalis, UDP-GlcNAc is essential for synthesizing polyGlcNAc polymers via EpaX, enabling host tissue penetration. Contradiction: Exogenous PNAG rescues epaX mutants, suggesting redundancy in polymer synthesis . Resolution: Combine genetic knockouts (e.g., glnA, rpiA) with metabolomics to map UDP-GlcNAc flux in infection models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
